molecular formula C17H15N3O2S B12540379 N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline CAS No. 688328-55-4

N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline

Cat. No.: B12540379
CAS No.: 688328-55-4
M. Wt: 325.4 g/mol
InChI Key: MXOWOMBWLHXOQW-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring, a nitro group, and a dimethylamino group. It is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline typically involves the reaction of 4-nitrobenzothiazole with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can intercalate with DNA, leading to potential anticancer effects. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline is unique due to the presence of the benzothiazole ring, which imparts specific chemical and biological properties. The combination of the nitro group, benzothiazole ring, and dimethylamino group makes this compound versatile for various applications in research and industry .

Properties

CAS No.

688328-55-4

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N,N-dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline

InChI

InChI=1S/C17H15N3O2S/c1-19(2)13-9-6-12(7-10-13)8-11-16-18-17-14(20(21)22)4-3-5-15(17)23-16/h3-11H,1-2H3

InChI Key

MXOWOMBWLHXOQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3S2)[N+](=O)[O-]

Origin of Product

United States

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